tert-Butyl (5-bromo-4-methylpyridin-3-yl)carbamate
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Overview
Description
tert-Butyl (5-bromo-4-methylpyridin-3-yl)carbamate: is an organic compound with the molecular formula C11H15BrN2O2 and a molecular weight of 287.15 g/mol . It is a derivative of pyridine, featuring a bromine atom at the 5-position and a tert-butyl carbamate group at the 3-position. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of tert-Butyl (5-bromo-4-methylpyridin-3-yl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-4-methylpyridine.
Reaction with tert-Butyl Carbamate: The 5-bromo-4-methylpyridine is reacted with tert-butyl carbamate in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Chemical Reactions Analysis
tert-Butyl (5-bromo-4-methylpyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions: Typical reagents include sodium hydride, potassium carbonate, and various organic solvents like DMF and THF.
Major Products: The major products formed depend on the specific reactions and reagents used.
Scientific Research Applications
tert-Butyl (5-bromo-4-methylpyridin-3-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromo-4-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the tert-butyl carbamate group play crucial roles in its reactivity and binding affinity . The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl (5-bromo-4-methylpyridin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (5-bromopyridin-3-yl)carbamate: This compound lacks the methyl group at the 4-position, which can affect its reactivity and applications.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: This compound has a methoxy group at the 3-position, which can influence its chemical properties and biological activity.
tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate:
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15BrN2O2 |
---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-4-methylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-8(12)5-13-6-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |
InChI Key |
SQLOHJSQVMWLGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1NC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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